Ammonium acetate
Overview
Description
Ammonium acetate, known chemically as ammonium ethanoate, is a white, crystalline solid with the chemical formula NH₄CH₃CO₂. It is highly soluble in water and is commonly used in various chemical reactions and applications. This compound is formed by the neutralization reaction between ammonia and acetic acid .
Scientific Research Applications
Ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the preparation of volatile salts and as a catalyst in organic synthesis reactions such as the Knoevenagel condensation.
Biology: In molecular biology, this compound is used in protein purification and precipitation.
Medicine: It serves as an acidity regulator in medicinal products.
Industry: It is utilized as a biodegradable deicing agent and as a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS)
Mechanism of Action
Target of Action
Ammonium acetate, also known as spirit of Mindererus in aqueous solution, is a chemical compound with the formula NH4CH3CO2 . It primarily targets biochemical pathways and reactions where a weak acid or base is required. It is used in various applications including chemical analysis, preserving foods, and in pharmaceuticals .
Mode of Action
This compound is a salt formed from the reaction of ammonia and acetic acid . It acts as a source of ammonia in the Borch reaction in organic synthesis . As a buffer, it can maintain a relatively constant pH in a solution, making it valuable in many biological and chemical applications . When dissolved in pure water, the resulting solution typically has a pH of 7, because the equal amounts of acetate and ammonium neutralize each other .
Biochemical Pathways
This compound plays a role in several biochemical pathways. It is the main precursor to acetamide . The reaction is as follows:
NH4CH3CO2→CH3C(O)NH2+H2ONH_4CH_3CO_2 \rightarrow CH_3C(O)NH_2 + H_2O NH4CH3CO2→CH3C(O)NH2+H2O
This reaction shows that this compound can be used to produce acetamide . In addition, it is involved in the synthesis of 1,3-oxazine derivatives by three-component condensation reaction with 2-naphthol and aromatic aldehydes .
Result of Action
The action of this compound results in various outcomes depending on its application. In chemical synthesis, it can act as a source of ammonia for reactions . In buffer solutions, it helps maintain a stable pH, which is crucial in many biological and chemical processes . As a precursor to acetamide, it participates in reactions leading to the formation of this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can vary with temperature . It is also hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability . In terms of ecological impact, it is considered to have a moderate mammalian toxicity and there is some risk of bioaccumulation . It is also noted for its use as a non-lethal insect attractant for the mediterranean fruit fly, demonstrating its varied effects in different environmental contexts .
Safety and Hazards
While generally safe for handling in laboratory and industrial environments, certain precautions should be taken with ammonium acetate. The compound can cause irritation if it comes into contact with skin or eyes, and can be harmful if swallowed . Long-term exposure may lead to more severe health effects .
Future Directions
Ammonium acetate finds extensive use in laboratories as a reagent in the preparation of volatile salts . It is utilized in agricultural practices as a source of nitrogen for plants . In the pharmaceutical industry, it is used as an acidity regulator in medicinal products . It is a common buffer solution for mobile phases in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . Future research directions include advancing green chemistry practices .
Biochemical Analysis
Biochemical Properties
Ammonium acetate plays a significant role in biochemical reactions. It is commonly used in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of various compounds, such as oligosaccharides, proteins, and peptides . It interacts with these biomolecules, aiding in their purification, precipitation, and crystallization .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interactions with biomolecules during purification and precipitation processes. It may bind to these molecules, facilitating their isolation and analysis .
Temporal Effects in Laboratory Settings
This compound is known for its stability, making it a reliable reagent in laboratory settings . Over time, it continues to perform effectively in the purification and precipitation of DNA and proteins .
Transport and Distribution
Given its role in molecular biology and chromatography, it is likely to interact with various cellular components .
Subcellular Localization
Given its widespread use in molecular biology, it may be found in various subcellular compartments where it interacts with DNA, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid. This acid-base neutralization reaction is exothermic and results in the formation of this compound and water: [ \text{NH₃} + \text{CH₃COOH} \rightarrow \text{NH₄CH₃CO₂} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonium carbonate or ammonium bicarbonate with acetic acid. The production process is relatively straightforward, making this compound easily accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: Ammonium acetate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to produce ammonia and acetic acid.
Buffering: In aqueous solutions, it acts as a buffer due to the presence of both a weak acid (acetic acid) and a weak base (ammonia).
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in redox reactions, although it is not a strong oxidizing or reducing agent.
Substitution: It can undergo substitution reactions, particularly in organic synthesis.
Major Products:
Acetamide: One of the primary products formed from this compound is acetamide, especially when heated: [ \text{NH₄CH₃CO₂} \rightarrow \text{CH₃CONH₂} + \text{H₂O} ]
Comparison with Similar Compounds
Ammonium formate: Similar to ammonium acetate, it is used as a buffer and in organic synthesis.
Ammonium carbonate: Another ammonium salt used in various chemical applications.
Uniqueness: this compound is unique due to its dual buffering capacity, which allows it to maintain pH levels in both acidic and basic ranges. This makes it particularly useful in applications requiring precise pH control .
Properties
IUPAC Name |
azanium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2.H3N, C2H7NO2 | |
Record name | AMMONIUM ACETATE | |
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Record name | ammonium acetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ammonium_acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023873 | |
Record name | Ammonium acetate | |
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Molecular Weight |
77.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses., Dry Powder; Liquid, White deliquescent solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | AMMONIUM ACETATE | |
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Record name | Acetic acid, ammonium salt (1:1) | |
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Record name | Ammonium acetate | |
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Solubility |
SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE., 148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C | |
Record name | AMMONIUM ACETATE | |
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Density |
1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.17 AT 20 °C/4 °C | |
Record name | AMMONIUM ACETATE | |
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Record name | AMMONIUM ACETATE | |
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Vapor Pressure |
0.00014 [mmHg] | |
Record name | Ammonium acetate | |
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Mechanism of Action |
ALTHOUGH PRECISE MECHANISM OF SYSTEMIC AMMONIA INTOXICATION REMAINS TO BE ELUCIDATED, EVIDENCE EXISTS TO SUGGEST THAT AN INTERFERENCE WITH CEREBRAL OXIDATIVE ENERGY METABOLISM IS INVOLVED. IN RATS MADE COMATOSE WITH AMMONIUM ACETATE, SAMPLES OF BASILAR BRAIN STRUCTURES SHOWED SIGNIFICANT DECR IN GLYCOGEN, GLUCOSE, ATP, & ESPECIALLY IN PHOSPHOCREATINE., The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/ | |
Record name | AMMONIUM ACETATE | |
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Color/Form |
CRYSTALS OR CRYSTALLINE MASSES, WHITE CRYSTALS | |
CAS No. |
631-61-8 | |
Record name | AMMONIUM ACETATE | |
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Record name | Ammonium acetate | |
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Record name | Ammonium acetate | |
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Record name | Acetic acid, ammonium salt (1:1) | |
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Record name | AMMONIUM ACETATE | |
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Record name | AMMONIUM ACETATE | |
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Melting Point |
237.2 °F (USCG, 1999), 114 °C | |
Record name | AMMONIUM ACETATE | |
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Record name | AMMONIUM ACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ammonium acetate plays a crucial role in controlling ZnO morphology during chemical bath deposition. It interacts with ZnO crystals through a combination of factors. Firstly, acetate ions exhibit ligand-ligand interactions, preferentially binding to the Zn-rich (0001) polar surface of ZnO. Secondly, ammonium ions modulate the hydrolysis of hexamethylenetetramine (HMTA), a common precursor for ZnO synthesis. This dual action allows this compound to effectively regulate the growth process, leading to different ZnO structures depending on its concentration. For instance, increasing the concentration can shift the self-assembled units from urchin-shaped to rod-shaped, and finally to a fully coupled twin-shaped structure. []
A: Research indicates that this compound, when administered to rats, can induce hyperammonemia, leading to increased levels of circulatory non-protein nitrogen, serum transaminases, and thiobarbituric acid reactive substances (TBARS). [] This increase in TBARS signifies elevated lipid peroxidation, a form of oxidative stress. Additionally, this compound treatment was found to decrease the levels of both enzymatic (superoxide dismutase and catalase) and non-enzymatic (vitamins C and E) antioxidants. []
ANone: The molecular formula of this compound is C2H7NO2. It has a molecular weight of 77.08 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic analysis of this compound itself, some papers utilize spectroscopic techniques to analyze its impact. For instance, Fourier transform infrared spectroscopy (FTIR) was used to observe the effect of varying concentrations of this compound on the structural properties of polyvinyl alcohol (PVA). [] This study revealed that increasing the concentration of this compound led to a shift in the characteristic peaks of PVA in the FTIR spectra towards a higher frequency region. This shift suggests a change in the vibrational frequencies of PVA molecules, indicating interaction with this compound and potential changes in the polymer's structure. []
A: Research shows that incorporating this compound into PVA can significantly alter its properties. Studies utilizing FTIR spectroscopy observed a shift in the characteristic peaks of PVA towards higher frequencies with increasing this compound concentration, suggesting structural changes in the polymer. [] Furthermore, the study demonstrated that increasing the concentration of this compound enhances the amorphous nature of PVA, leading to changes in its mechanical and thermal behavior. []
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